molecular formula C11H9NO6 B8498588 3-Allyloxycarbonyl-5-nitrobenzoic acid

3-Allyloxycarbonyl-5-nitrobenzoic acid

Cat. No. B8498588
M. Wt: 251.19 g/mol
InChI Key: WLHMJNHPHPGRHS-UHFFFAOYSA-N
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Description

3-Allyloxycarbonyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H9NO6 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
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properties

Product Name

3-Allyloxycarbonyl-5-nitrobenzoic acid

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

3-nitro-5-prop-2-enoxycarbonylbenzoic acid

InChI

InChI=1S/C11H9NO6/c1-2-3-18-11(15)8-4-7(10(13)14)5-9(6-8)12(16)17/h2,4-6H,1,3H2,(H,13,14)

InChI Key

WLHMJNHPHPGRHS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Nitroisophthalic acid (5 g) was converted to the mono allyl ester using one equivalent of allyl bromide (2 ml) using a similar method to that described in example 1. The required acid (2.7 g) was extracted from the organic phase with aqueous NaHCO3. The organic layer contained the di-allyl ester (2.7 g). The mono acid, 3-allyloxycarbonyl-5-nitrobenzoic acid, was obtained as a white solid. Nmr (CDCl3): 4.87 (d, 2H); 5.3-5.5 (q, 2H); 5.97-6.15 (m, 1H); 9.01 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
mono allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Starting material (1(c)) was prepared as described in Example 1. Starting material 7(d) was prepared as follows. A mixture of potassium carbonate (17.00 g), 5-nitro-isophthalic acid (52.00 g), allyl bromide and dimethylacetamide (400 ml) was stirred at 90° for 4 h. Dimethylacetamide was evaporated away under reduced pressure and the residue was dissolved in ethyl acetate, washed with water (2×300 ml) and then extracted with aqueous saturated sodium bicarbonate solution (3×300 ml). The extracts were combined, acidified to pH 4 with concentrated hydrochloric acid and reextracted with ethyl acetate (2×300 ml). The extracts were combined, washed with water (300 ml), dried over magnesium sulphate and evaporated under reduced pressure to give 5-nitro-isophthalic acid 3-allyl ester (7(a)) as a cream solid (39.48 g).
Name
material ( 1(c) )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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